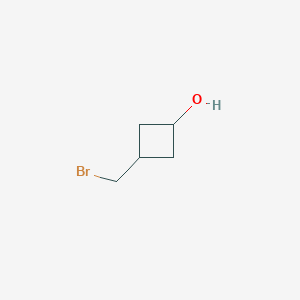

![molecular formula C11H13BrFNO2 B3007106 5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine CAS No. 1256545-29-5](/img/structure/B3007106.png)

5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine" is a halogenated pyridine derivative, which is a class of compounds that have been extensively studied due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. Halogenated pyridines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of halogenated pyridines can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving regioselective methoxylation and bromination steps, leading to the desired product in an overall yield of 67% . Similarly, carbon-carbon coupling reactions play a crucial role in the synthesis of novel pyridine derivatives, as demonstrated in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be elucidated using spectroscopic techniques and computational methods. For example, a combined experimental and computational study of 3-bromo-5-(2,5-difluorophenyl)pyridine revealed insights into its structure through XRD and DFT studies, which showed good correspondence . The molecular structure influences the physical and chemical properties of the compound, including its reactivity and potential biological activity.

Chemical Reactions Analysis

Halogenated pyridines can undergo various chemical reactions, including nucleophilic substitutions, which are influenced by the presence and position of the halogen substituents. The reactivity of these compounds can be further understood through studies such as the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, which are precursors to heterocyclic compounds . The reactivity and stability of these compounds can also be assessed through computational studies, such as HOMO and LUMO analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines, such as their spectroscopic characteristics, can be characterized using techniques like FT-IR and NMR spectroscopy . Computational studies, including DFT and TD-DFT methods, can predict vibrational frequencies, chemical shifts, and non-linear optical properties, which are essential for understanding the behavior of these compounds under different conditions . Additionally, the biological activities of these compounds, such as their antimicrobial properties, can be evaluated through experimental methods like MIC testing .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine derivatives have been utilized in the synthesis of heterocyclic compounds. For example, Martins (2002) reported the use of similar compounds in the synthesis of twelve 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones and 6-bromo-5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one, demonstrating their usefulness in heterocyclic synthesis (Martins, 2002).

Pyridoxaboroles Synthesis

Steciuk et al. (2015) discussed the synthesis of pyridoxaboroles from simple halopyridines, which are fused heterocyclic systems composed of pyridine and five-membered oxaborole rings. This study highlights the potential of using halopyridines, such as 5-bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine, in the creation of pyridoxaboroles, offering insights into nitrogen-boron coordination and hydrogen bonding in these compounds (Steciuk et al., 2015).

Nucleophilic Aromatic Substitution Studies

Abramovitch, Helmer, and Liveris (1968) investigated the kinetics of reactions between various halogeno-pyridines and their N-oxides with methoxide ion, which includes the study of 2-bromo-pyridines. This research provides valuable information on the reactivity and potential applications of bromo-pyridines in nucleophilic aromatic substitution reactions (Abramovitch, Helmer, & Liveris, 1968).

Eigenschaften

IUPAC Name |

5-bromo-3-fluoro-2-(oxan-4-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c12-9-5-10(13)11(14-6-9)16-7-8-1-3-15-4-2-8/h5-6,8H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGISVAZZHKQNNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)

![(2S)-1-[(2S)-2-Amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B3007025.png)

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)

![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)

![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)

![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)

![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-phenylprop-2-enoate](/img/structure/B3007046.png)